molecular formula C21H28N2O3 B11428094 N-cycloheptyl-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide

N-cycloheptyl-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide

Cat. No.: B11428094
M. Wt: 356.5 g/mol
InChI Key: WJRIMXMIZXESAS-UHFFFAOYSA-N
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Description

BRD4 Inhibitor-29 is a small-molecule compound designed to inhibit the activity of Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has gained significant attention due to its potential therapeutic applications in treating various cancers and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRD4 Inhibitor-29 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the reaction of a benzo[d]isoxazol scaffold with various substituents to achieve the desired inhibitor. For example, a solution of compound 9 in dichloromethane is reacted with 5-bromo-2-ethoxybenzenesulfonyl chloride in the presence of pyridine .

Industrial Production Methods

Industrial production of BRD4 Inhibitor-29 may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

BRD4 Inhibitor-29 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of BRD4 Inhibitor-29 with modified functional groups, which can enhance or alter its biological activity .

Mechanism of Action

BRD4 Inhibitor-29 exerts its effects by binding to the bromodomains of BRD4, thereby preventing BRD4 from recognizing acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of transcription factors and the formation of mediator complexes, ultimately leading to the downregulation of gene expression. The compound also inhibits the phosphorylation of BRD4 and the expression of oncogenes such as c-MYC .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BRD4 Inhibitor-29

BRD4 Inhibitor-29 stands out due to its high binding affinity and selectivity for BRD4, making it a valuable tool for studying the specific roles of BRD4 in various biological processes. Its unique chemical structure allows for the exploration of new therapeutic applications and the development of more effective treatments .

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

N-cycloheptyl-4-(1-methyl-2-oxoquinolin-4-yl)oxybutanamide

InChI

InChI=1S/C21H28N2O3/c1-23-18-12-7-6-11-17(18)19(15-21(23)25)26-14-8-13-20(24)22-16-9-4-2-3-5-10-16/h6-7,11-12,15-16H,2-5,8-10,13-14H2,1H3,(H,22,24)

InChI Key

WJRIMXMIZXESAS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)OCCCC(=O)NC3CCCCCC3

Origin of Product

United States

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